molecular formula C17H11BrFN3O4 B1678808 Ranirestat CAS No. 147254-64-6

Ranirestat

Cat. No. B1678808
M. Wt: 420.2 g/mol
InChI Key: QCVNMNYRNIMDKV-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranirestat, also known as AS-3201, is an aldose reductase inhibitor being developed for the treatment of diabetic neuropathy . It has been granted orphan drug status and is to be used orally .


Synthesis Analysis

A concise, enantioselective synthesis of the potent aldose reductase inhibitor ranirestat is reported . The synthesis was accomplished employing inexpensive, commercially available starting materials .


Molecular Structure Analysis

Ranirestat is a structurally novel and stereospecifically potent aldose reductase inhibitor, which contains a succinimide ring that undergoes ring-opening at physiological pH levels . Its molecular formula is C17H11BrFN3O4 .


Chemical Reactions Analysis

In vivo, ranirestat showed stronger suppression of sorbitol level in the sciatic nerves than eparlestat . A previous clinical study showed that epalrestat did not reduce erythrocytic sorbitol . Therefore, ranirestat might exert different effects in patients with a mean HbA1c of ≥7.0% .


Physical And Chemical Properties Analysis

Ranirestat has a molecular weight of 420.2 g/mol . It is a structurally novel and stereospecifically potent aldose reductase inhibitor, which contains a succinimide ring that undergoes ring-opening at physiological pH levels .

Scientific Research Applications

Ranirestat in Diabetic Complications

Ranirestat, an aldose reductase inhibitor, is under development for the treatment of diabetic complications, such as neuropathy, cataracts, retinopathy, and nephropathy. As of 2006, it was in Phase III trials (Giannoukakis, 2006).

Effects on Peripheral Nerve Function in Diabetic Sensorimotor Polyneuropathy

Ranirestat improved nerve function in patients with diabetic sensorimotor polyneuropathy (DSP). It was shown to maintain improved sensory nerve function and improve motor nerve function over a 60-week period (Bril & Buchanan, 2006).

Impact on Motor Nerve Function

A study demonstrated that ranirestat had a significant impact on motor nerve function in mild to moderate DSP but did not show a statistically significant difference in sensory nerve function compared to placebo (Bril et al., 2009).

Role in Reducing Sorbitol Levels and Improving Nerve Conduction Velocity

Ranirestat reduced sorbitol levels and improved motor nerve conduction velocity in streptozotocin-diabetic rats, indicating its potential as a treatment for diabetic sensorimotor polyneuropathy (Matsumoto et al., 2008).

Effect on Sensory and Motor Nerve Function

A study in Japanese patients with diabetic polyneuropathy showed that ranirestat significantly improved sensory nerve conduction velocity, with no clinically significant effects on safety parameters (Satoh et al., 2016).

Impact on Diabetic Retinopathy

Ranirestat was found to reduce retinal thickness and the area of stained glial fibrillary acidic protein in diabetic rats, suggesting a potential role in suppressing diabetic retinopathy and having a neuroprotective effect on diabetic retinas (Toyoda et al., 2014).

Prevention of Diabetic Neuropathy and Cataract Formation

Long-term treatment with ranireirestat in rats demonstrated its effectiveness in preventing both diabetic neuropathy and cataract formation, highlighting the drug's potential for treating these diabetes-associated complications (Matsumoto et al., 2008).

Selective Aldose Reductase Inhibitor for Diabetic Sensorimotor Polyneuropathy

Ranirestat, as an oral aldose reductase inhibitor, has shown promise in addressing the underlying cause of diabetic sensorimotor polyneuropathy, suggesting a potential clinical advantage over current treatments (Vo & Marcus, 2008).

Relationship Between Sorbitol Levels and Nerve Conduction Velocity

A study highlighted the correlation between decreased sorbitol and fructose levels in the sciatic nerve and improved motor nerve conduction velocity in diabetic rats, indicating ranirestat's role in improving nerve function by normalizing polyol pathway metabolites (Matsumoto et al., 2009).

Improvement in Nerve Conduction Velocities and Sensory Perception in Diabetic Polyneuropathy

Ranirestat was shown to improve nerve conduction velocities, sensory perception, and intraepidermal nerve fiber density in rats with overt diabetic polyneuropathy, suggesting its potential for regeneration in the peripheral nervous system of diabetic rats (Asano et al., 2019).

Prevention of Diabetic Cataract and Neuropathy

Ranirestat was effective in preventing diabetic neuropathy and cataract in spontaneously diabetic Torii rats, further demonstrating its potential as a therapeutic agent for diabetes complications (Ota et al., 2013).

Safety and Efficacy in Diabetic Sensorimotor Polyneuropathy

A study examined ranirestat's efficacy and safety in patients with diabetic sensorimotor polyneuropathy, showing its well-tolerated nature and potential improvement in nerve conduction velocity, although it did not achieve all efficacy endpoints (Polydefkis et al., 2015).

Comparative Inhibitory Activity on Aldose Reductase and Suppression of Inflammatory Reactions

Ranirestat exhibited stronger inhibitory activity on aldose reductase than epalrestat and effectively suppressed inflammatory reactions in high glucose–exposed endothelial cells, suggesting its potential in diabetic vascular complications (Ishibashi et al., 2016).

Safety And Hazards

Ranirestat was well tolerated with no pertinent differences in drug-related adverse events or in effects on clinical laboratory parameters, vital signs, or electrocardiograms among the four groups . Plasma ranirestat exposure and the plasma protein binding of the drug were not substantially altered by normal, mild, or moderate hepatic impairment .

Future Directions

Ranirestat appears to have an effect on motor nerve function in mild to moderate DSP, but the results of this study failed to show a statistically significant difference in sensory nerve function relative to placebo . Further studies should be done on safety, efficacy, tolerability, and quality of life to determine how successful this agent will be in the treatment of diabetic sensorimotor polyneuropathy .

properties

IUPAC Name

(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNMNYRNIMDKV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163642
Record name Ranirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study.
Record name Ranirestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ranirestat

CAS RN

147254-64-6
Record name Ranirestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147254-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranirestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranirestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANIRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ranirestat
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ranirestat
Reactant of Route 3
Reactant of Route 3
Ranirestat
Reactant of Route 4
Reactant of Route 4
Ranirestat
Reactant of Route 5
Ranirestat
Reactant of Route 6
Reactant of Route 6
Ranirestat

Citations

For This Compound
817
Citations
N Giannoukakis - Expert opinion on investigational drugs, 2008 - Taylor & Francis
… , the most promising is ranirestat. This review outlines the studies with ranirestat and compares its … trials, ranirestat efficacy was compared with other similar agents. Results/conclusion: …
Number of citations: 29 www.tandfonline.com
V Bril, RA Buchanan, Ranirestat Study Group* - Diabetes care, 2006 - Am Diabetes Assoc
OBJECTIVES—We aimed to determine whether ranirestat, an aldose reductase inhibitor, maintains the improved nerve function observed in patients with diabetic sensorimotor …
Number of citations: 150 diabetesjournals.org
…, R Buchanan, Ranirestat Study Group - Diabetes …, 2009 - Am Diabetes Assoc
OBJECTIVE Aldose reductase inhibitors (ARIs) are potential disease modifiers for diabetes complications. We aimed to determine whether ranirestat, an ARI, could slow or reverse the …
Number of citations: 108 diabetesjournals.org
…, RWJ Junor, Ranirestat Study Group… - Journal of the …, 2015 - Wiley Online Library
We examined the efficacy and safety of ranirestat in patients with diabetic sensorimotor polyneuropathy ( DSPN ). Patients (18–75 years) with stable type 1/2 diabetes mellitus and …
Number of citations: 24 onlinelibrary.wiley.com
A Ota, A Kakehashi, F Toyoda, N Kinoshita… - Journal of diabetes …, 2013 - hindawi.com
… a newly developed ARI, ranirestat, is even more effective in preventing development of DR in SDT rats [17]. In the current study, we evaluated the effect of ranirestat on cataract and DN …
Number of citations: 28 www.hindawi.com
T Matsumoto, Y Ono, A Kuromiya… - Journal of …, 2008 - jstage.jst.go.jp
We investigated the chronic functional and histopathological changes in the sciatic nerve and lens of streptozotocin (STZ)-diabetic rats and evaluated the preventive effects of ranirestat (…
Number of citations: 53 www.jstage.jst.go.jp
N Giannoukakis - Expert Opinion on Drug Metabolism & …, 2014 - Taylor & Francis
… In a study of the tissue distribution of ranirestat, rats received repeated oral doses of ranirestat (0.6 mg/kg/day for 5 days). Plasma and tissue levels of ranirestat (all ng/mg) were as …
Number of citations: 8 www.tandfonline.com
T Mashiko, N Kumagai, M Shibasaki - Organic Letters, 2008 - ACS Publications
A catalytic asymmetric amination with a lanthanum/amide complex was significantly improved. The use of lanthanum nitrate hydrate in place of lanthanum triisopropoxide made the …
Number of citations: 71 pubs.acs.org
Y Ishibashi, T Matsui, T Matsumoto… - Diabetes and …, 2016 - journals.sagepub.com
… We compared effects of ranirestat on endothelial cell … ranirestat, is about 1–10 µM, whose level is nearly equal to that of epalrestat. Therefore, our present findings suggest that ranirestat …
Number of citations: 8 journals.sagepub.com
N Giannoukakis - Current opinion in investigational drugs (London …, 2006 - europepmc.org
Ranirestat is an orally available aldose reductase inhibitor under development by Dainippon Sumitomo Pharma Co Ltd (formerly Dainippon Pharmaceutical Co Ltd), Kyorin …
Number of citations: 55 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.